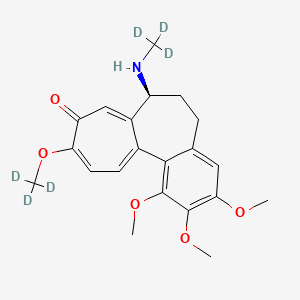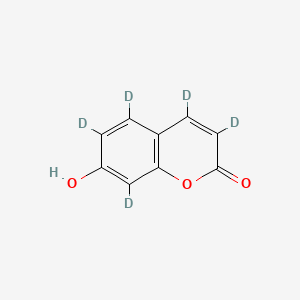
Mycophenolic Acid-13C-d3 (deuterated labelled)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Mycophenolic Acid-13C-d3 (deuterated labelled) is a stable isotope-labelled compound of Mycophenolic Acid. This compound is used primarily in scientific research to study the pharmacokinetics and metabolism of Mycophenolic Acid. The deuterium and carbon-13 labelling allows for precise tracking and quantification in various biological systems.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Mycophenolic Acid-13C-d3 involves the incorporation of deuterium and carbon-13 isotopes into the Mycophenolic Acid molecule. This is typically achieved through a series of chemical reactions that replace specific hydrogen atoms with deuterium and carbon atoms with carbon-13. The process often involves:
Starting Material: The synthesis begins with commercially available Mycophenolic Acid.
Deuteration: Specific hydrogen atoms in the Mycophenolic Acid molecule are replaced with deuterium using deuterated reagents under controlled conditions.
Carbon-13 Labelling: Carbon-13 is incorporated into the molecule through reactions with carbon-13 labelled reagents.
Industrial Production Methods
Industrial production of Mycophenolic Acid-13C-d3 is typically carried out in specialized facilities equipped to handle isotopic labelling. The process involves:
Fermentation: Mycophenolic Acid is produced through the fermentation of Penicillium species.
Isolation and Purification: The Mycophenolic Acid is isolated and purified from the fermentation broth.
Isotopic Labelling: The purified Mycophenolic Acid undergoes isotopic labelling to incorporate deuterium and carbon-13.
Analyse Chemischer Reaktionen
Types of Reactions
Mycophenolic Acid-13C-d3 undergoes various chemical reactions, including:
Oxidation: Mycophenolic Acid can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups in the molecule.
Substitution: Substitution reactions can replace specific atoms or groups in the molecule with other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various halogenating agents and nucleophiles are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated derivatives, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Mycophenolic Acid-13C-d3 is widely used in scientific research due to its labelled isotopes, which allow for precise tracking and quantification. Its applications include:
Pharmacokinetics: Studying the absorption, distribution, metabolism, and excretion of Mycophenolic Acid in biological systems.
Metabolism Studies: Investigating the metabolic pathways and identifying metabolites of Mycophenolic Acid.
Drug Interaction Studies: Examining the interactions of Mycophenolic Acid with other drugs.
Biological Research: Understanding the biological effects and mechanisms of action of Mycophenolic Acid.
Clinical Research: Evaluating the efficacy and safety of Mycophenolic Acid in clinical settings.
Wirkmechanismus
Mycophenolic Acid-13C-d3 exerts its effects by inhibiting inosine-5’-monophosphate dehydrogenase (IMPDH), an enzyme essential for the de novo synthesis of guanosine-5’-monophosphate (GMP) from inosine-5’-monophosphate (IMP). This inhibition leads to a reduction in the proliferation of T and B lymphocytes, which are crucial for the immune response. The labelled isotopes do not alter the mechanism of action but allow for detailed studies of the compound’s pharmacodynamics.
Vergleich Mit ähnlichen Verbindungen
Mycophenolic Acid-13C-d3 is unique due to its isotopic labelling, which distinguishes it from other similar compounds. Similar compounds include:
Mycophenolic Acid: The non-labelled parent compound.
Mycophenolate Mofetil: A prodrug of Mycophenolic Acid used in clinical settings.
Mycophenolate Sodium: Another salt form of Mycophenolic Acid used for its immunosuppressive properties.
The isotopic labelling of Mycophenolic Acid-13C-d3 allows for more precise and detailed studies compared to its non-labelled counterparts.
Eigenschaften
CAS-Nummer |
1261432-16-9 |
|---|---|
Molekularformel |
C17H17O6D3 |
Molekulargewicht |
324.35 |
Reinheit |
> 95% |
Menge |
Milligrams-Grams |
Verwandte CAS-Nummern |
24280-93-1 (unlabelled) |
Tag |
Mycophenolate Mofetil Impurities |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














